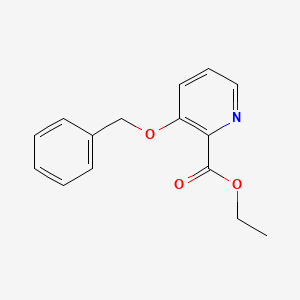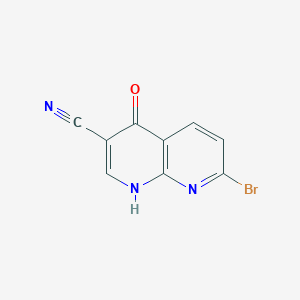
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)- is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their unique chemical properties and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The reaction conditions often include the use of copper(I) iodide as a catalyst, sodium ascorbate as a reducing agent, and a suitable solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1-naphthalenylamino)-, can be achieved through continuous flow synthesis. This method utilizes a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction under continuous flow conditions. This approach offers advantages such as improved reaction efficiency, scalability, and reduced waste generation .
Properties
CAS No. |
70292-26-1 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-(naphthalen-1-ylamino)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-12(16-17-15-11)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,18,19)(H2,14,15,16,17) |
InChI Key |
JTZYJVLOAIYUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NNN=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)

![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)








![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)

![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)
